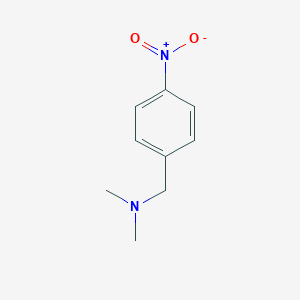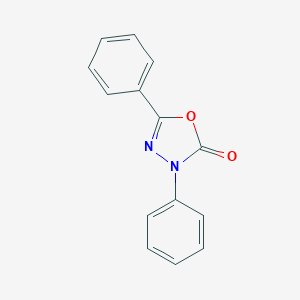
Dichloro-(n-propoxy)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro-(n-propoxy)borane, also known as DCPB, is a boron-containing compound that has gained attention in scientific research due to its unique properties and potential applications. DCPB is a colorless liquid that is soluble in many organic solvents and is stable under normal conditions.
Mécanisme D'action
The mechanism of action of Dichloro-(n-propoxy)borane is not fully understood, but it is believed to involve the interaction of the boron atom with other molecules. Boron atoms have a unique ability to form stable three-center, two-electron bonds, which can influence the reactivity of nearby functional groups. Dichloro-(n-propoxy)borane has been shown to react with a variety of organic compounds, including alcohols, amines, and carboxylic acids, through the formation of boron-oxygen or boron-nitrogen bonds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Dichloro-(n-propoxy)borane. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. Dichloro-(n-propoxy)borane has been used in animal studies as a potential treatment for certain types of cancer, but its efficacy and safety in humans have not been established.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dichloro-(n-propoxy)borane in lab experiments is its stability and ease of handling. It can be stored and transported without special precautions and is not highly reactive under normal conditions. Additionally, Dichloro-(n-propoxy)borane is relatively inexpensive compared to other boron-containing compounds. However, one limitation of using Dichloro-(n-propoxy)borane is its limited solubility in water, which can make it challenging to use in aqueous reactions. Additionally, the formation of hydrogen chloride gas during the synthesis of Dichloro-(n-propoxy)borane can pose a safety hazard if not properly handled.
Orientations Futures
There are several potential future directions for research on Dichloro-(n-propoxy)borane. One area of interest is the development of new synthetic methods for Dichloro-(n-propoxy)borane that are more efficient and environmentally friendly. Additionally, further investigation into the mechanism of action of Dichloro-(n-propoxy)borane could lead to the development of new boron-containing compounds with unique properties. Finally, the potential applications of Dichloro-(n-propoxy)borane in fuel additives and other industrial processes warrant further exploration.
Méthodes De Synthèse
Dichloro-(n-propoxy)borane can be synthesized through the reaction of boron trichloride with n-propanol in the presence of a catalyst such as aluminum chloride. The reaction produces Dichloro-(n-propoxy)borane as well as hydrogen chloride gas. The resulting product can be purified through distillation or chromatography.
Applications De Recherche Scientifique
Dichloro-(n-propoxy)borane has been studied for its potential applications in organic synthesis, polymer chemistry, and material science. It has been used as a reagent in the preparation of various organic compounds, including esters, amides, and ethers. Dichloro-(n-propoxy)borane has also been used as a crosslinking agent in the synthesis of polymers and as a precursor for boron-containing ceramics. Additionally, Dichloro-(n-propoxy)borane has been investigated as a potential fuel additive due to its ability to increase the octane rating of gasoline.
Propriétés
Numéro CAS |
16339-29-0 |
|---|---|
Nom du produit |
Dichloro-(n-propoxy)borane |
Formule moléculaire |
C3H7BCl2O |
Poids moléculaire |
140.8 g/mol |
Nom IUPAC |
dichloro(propoxy)borane |
InChI |
InChI=1S/C3H7BCl2O/c1-2-3-7-4(5)6/h2-3H2,1H3 |
Clé InChI |
QWVQQYHJHJJBAG-UHFFFAOYSA-N |
SMILES |
B(OCCC)(Cl)Cl |
SMILES canonique |
B(OCCC)(Cl)Cl |
Autres numéros CAS |
16339-29-0 |
Synonymes |
Dichloro-(n-propoxy)borane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



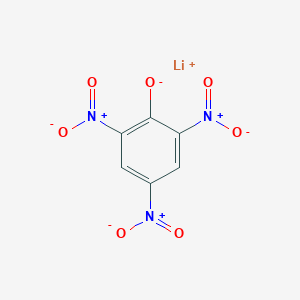
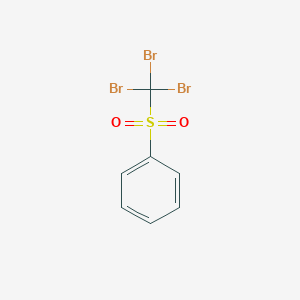
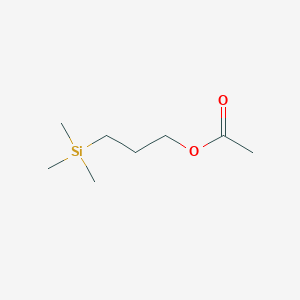

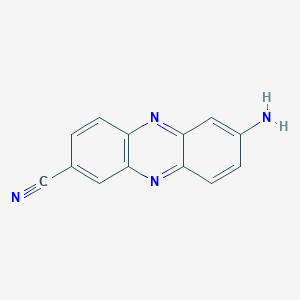
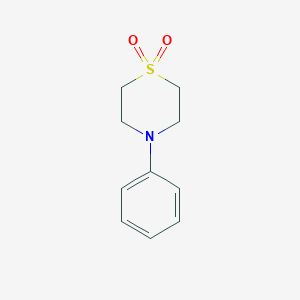
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)


